molecular formula C9H10O4 B097681 4-Methoxyphenylglyoxal hydrate CAS No. 16208-17-6

4-Methoxyphenylglyoxal hydrate

Cat. No.: B097681
CAS No.: 16208-17-6
M. Wt: 182.17 g/mol
InChI Key: VPGRGFXPHBTWAZ-UHFFFAOYSA-N
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Description

4-Methoxyphenylglyoxal hydrate, also known as 4-MPGH, is a phenolic aldehyde compound that has become increasingly popular in the scientific research field due to its unique properties. It is used in a wide range of applications, including synthesis, drug discovery, and biological research. This compound has been extensively studied and is known to have a wide range of biochemical and physiological effects. In

Scientific Research Applications

Norepinephrine Metabolism Studies

4-Methoxyphenylglyoxal hydrate has been used to investigate norepinephrine metabolism. In a study by Mårdh, Sjöquist, and Änggård (1981), 4-hydroxy-3-methoxyphenylglycol (HMPG), a related compound, was utilized to study the disposition of peripherally administered HMPG in healthy men. This research aids in understanding the metabolism of norepinephrine in the central and peripheral nervous system, highlighting the pathways of conjugation and oxidation (Mårdh, Sjöquist, & Änggård, 1981).

Hydrogen Bonding and Thermochemistry

Methoxyphenols, including 4-methoxyphenol, a structural fragment of this compound, are studied for their ability to form strong intermolecular and intramolecular hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols, providing insights into their thermochemical properties and the effects of substituent patterns. This research contributes to understanding the relationships between structure and properties of methoxyphenols (Varfolomeev et al., 2010).

Safety and Hazards

4-Methoxyphenylglyoxal hydrate may cause serious eye irritation and respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended when handling this compound .

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGRGFXPHBTWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574094
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-17-6
Record name (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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